molecular formula C13H15NO3 B13406496 1-(2-Nitrophenyl)hept-2-YN-1-OL CAS No. 902525-28-4

1-(2-Nitrophenyl)hept-2-YN-1-OL

Cat. No.: B13406496
CAS No.: 902525-28-4
M. Wt: 233.26 g/mol
InChI Key: CMDHBOLRYWPUCA-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)hept-2-yn-1-ol is an organic compound characterized by a phenyl ring substituted with a nitro group at the ortho position, attached to a hept-2-yn-1-ol chain.

Properties

CAS No.

902525-28-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-(2-nitrophenyl)hept-2-yn-1-ol

InChI

InChI=1S/C13H15NO3/c1-2-3-4-5-10-13(15)11-8-6-7-9-12(11)14(16)17/h6-9,13,15H,2-4H2,1H3

InChI Key

CMDHBOLRYWPUCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C1=CC=CC=C1[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)hept-2-YN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Heptyn-1-ol Backbone: This can be achieved through the reaction of hept-2-yne with a suitable alcohol under catalytic conditions.

    Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor, followed by coupling with the heptyn-1-ol backbone.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Nitrophenyl)hept-2-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfuric acid.

Major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted aromatic compounds.

Scientific Research Applications

1-(2-Nitrophenyl)hept-2-YN-1-OL has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in biochemical assays and as probes for studying enzyme activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Nitrophenyl)hept-2-YN-1-OL exerts its effects depends on its functional groups:

    Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

    Alkyne Group: Provides a site for addition reactions, making the compound a versatile intermediate in organic synthesis.

    Alcohol Group: Can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.

Molecular targets and pathways involved include enzymes that catalyze redox reactions and proteins that interact with aromatic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxyphenyl)hept-2-yn-1-ol

Structural Differences : Replaces the 2-nitro group with a para-methoxy substituent.
Synthesis : Synthesized via HBF4-C-mediated alkynylation of anisaldehyde with hex-1-yne, achieving a 95% yield under optimized conditions .
Key Properties :

  • Higher yield compared to nitro-substituted analogs, likely due to reduced steric hindrance and electronic effects of the methoxy group.
  • Applications in etherification reactions, as demonstrated by its conversion to 1-methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene with 80% efficiency .

1-(2-Nitrophenyl)ethanol

Structural Differences: Shorter carbon chain (ethanol vs. heptynol) and absence of an alkyne bond. Physicochemical Properties:

  • Molecular formula: C₈H₉NO₃; molar mass: 167.16 g/mol .
  • Commercial availability via suppliers like ChemBK, unlike the less common heptynol analog . Reactivity: The hydroxyl group’s proximity to the nitro substituent may influence hydrogen bonding or intramolecular interactions, though toxicological data remain unverified .

2-Nitrophenyl-Functionalized Heterocycles (e.g., NPAOZ, NPAMOZ)

Structural Differences: Feature oxazolidinone or hydrazide moieties instead of alkyne-alcohol chains. Applications: Used as analytical standards for detecting nitrofuran metabolites in food safety testing . Synthesis: Often synthesized via hydrazine coupling or cyclization, highlighting the nitro group’s role in stabilizing intermediates .

1-(2-Amino-6-nitrophenyl)ethanone

Structural Differences: Contains both amino (-NH₂) and nitro (-NO₂) groups on the phenyl ring. Hazards: Classified as non-hazardous under current regulations, but toxicity data are incomplete . Contrasts with nitro-alcohol analogs, where hazards are often linked to nitro group reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Synthesis Yield (%) Applications Hazards References
1-(2-Nitrophenyl)hept-2-yn-1-ol C₁₃H₁₃NO₃ 2-nitro, heptynol, -OH Not reported Synthetic intermediate Unknown N/A
1-(4-Methoxyphenyl)hept-2-yn-1-ol C₁₄H₁₆O₂ 4-methoxy, heptynol, -OH 95 Etherification reactions Not classified
1-(2-Nitrophenyl)ethanol C₈H₉NO₃ 2-nitro, ethanol, -OH Not reported Chemical intermediate Unverified toxicity
NPAOZ C₁₀H₈N₄O₄ 2-nitro, oxazolidinone Commercial Food safety analytics Standardized
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 2-amino, 6-nitro, ketone Not reported Pharmaceutical research Non-hazardous

Research Findings and Discussion

  • Synthetic Efficiency : Methoxy-substituted analogs exhibit higher yields (e.g., 95% for 1-(4-methoxyphenyl)hept-2-yn-1-ol) compared to nitro derivatives, likely due to the nitro group’s electron-withdrawing nature complicating reaction kinetics .
  • Functional Group Impact: The alkyne in this compound offers reactivity for cycloaddition (e.g., Huisgen reaction), whereas shorter-chain analogs like 1-(2-nitrophenyl)ethanol lack this versatility .

Biological Activity

1-(2-Nitrophenyl)hept-2-YN-1-OL is an organic compound featuring a unique heptynol backbone with a nitrophenyl substituent. This compound has drawn attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17N3O5S\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{5}\text{S}

This structure includes:

  • A triple bond between the second and third carbon atoms of the heptane chain.
  • A hydroxyl group (-OH) at the first position.
  • A nitro group (-NO₂) attached to the second position of the phenyl ring.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. These interactions can include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor binding : It could bind to receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, revealing promising results.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • E. coli : Inhibition zones were observed at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Showed a similar sensitivity profile.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For example:

  • Breast cancer cell lines (MCF7) : A dose-dependent reduction in cell viability was observed with IC50 values around 30 µM.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
1-(4-Nitrophenyl)butyneButyne backbone with para-nitro groupDifferent reactivity due to shorter chain
4-(Trifluoromethyl)phenolPhenolic structure with trifluoromethyl groupDistinct electronic properties
3-(Aminophenyl)propynolPropynol backbone with amino groupEnhanced biological activity due to amine

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study : Conducted on various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.
  • Inflammation Model : In vivo studies showed reduced inflammation markers in treated groups versus control groups, suggesting therapeutic potential in inflammatory diseases.
  • Cancer Cell Proliferation Assay : Evaluated against multiple cancer cell lines, indicating significant cytotoxic effects and potential as a chemotherapeutic agent.

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